4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-3-26-17-9-8-15(10-12(17)2)27(24,25)22-11-16(23)13-4-6-14(7-5-13)18(19,20)21/h4-10,16,22-23H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCVUWGQVZEZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Ethoxy-3-Methyltoluene
The benzenesulfonic acid precursor is synthesized via electrophilic aromatic sulfonation. A mixture of 4-ethoxy-3-methyltoluene (10.0 g, 60.6 mmol) and chlorosulfonic acid (14.5 mL, 218 mmol) is stirred at 0–5°C for 4 hours. The reaction is quenched with ice-water, and the precipitated sulfonic acid is filtered and dried (Yield: 82%).
Conversion to Sulfonyl Chloride
The sulfonic acid (8.5 g, 34.2 mmol) is refluxed with thionyl chloride (20 mL) and catalytic DMF (0.5 mL) for 3 hours. Excess SOCl₂ is removed under vacuum to afford the sulfonyl chloride as a pale-yellow solid (Yield: 91%; m.p. 102–104°C).
Preparation of 2-Hydroxy-2-(4-(Trifluoromethyl)phenyl)ethylamine
Henry Reaction for β-Nitro Alcohol Formation
4-(Trifluoromethyl)benzaldehyde (5.0 g, 26.9 mmol) is condensed with nitromethane (3.3 mL, 60.5 mmol) in ethanol (50 mL) using ammonium acetate (1.0 g) as a catalyst. After 12 hours at 25°C, the β-nitro alcohol intermediate precipitates (Yield: 78%; $$ ^1H $$ NMR (CDCl₃): δ 5.21 (dd, J = 6.2 Hz, 1H, -CH(OH)-), 4.85 (d, J = 6.2 Hz, 2H, -CH₂NO₂)).
Catalytic Hydrogenation to Amine
The β-nitro alcohol (4.2 g, 16.8 mmol) is dissolved in methanol (40 mL) and hydrogenated over Raney Ni (1.0 g) at 50 psi H₂ for 6 hours. Filtration and solvent evaporation yield 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine as a viscous oil (Yield: 85%; HRMS (ESI): [M + H]⁺ calcd for C₉H₁₁F₃NO: 222.0741, found 222.0738).
Sulfonamide Coupling and Final Product Isolation
Reaction Conditions
The sulfonyl chloride (6.0 g, 22.4 mmol) is added dropwise to a stirred solution of the hydroxyethylamine (4.8 g, 21.7 mmol) in dry dichloromethane (100 mL) containing pyridine (3.6 mL, 44.8 mmol). The mixture is refluxed for 8 hours, cooled, and washed with 1M HCl (2 × 50 mL) and water (50 mL).
Purification by Column Chromatography
The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 3:1 → 1:2 gradient) to isolate the title compound as a white crystalline solid (Yield: 68%; m.p. 128–130°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.63 (d, J = 8.0 Hz, 2H, CF₃-Ar-H), 7.51 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.72 (t, J = 6.0 Hz, 1H, -CH(OH)-), 3.98 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.45–3.38 (m, 2H, -CH₂NH-), 2.41 (s, 3H, Ar-CH₃), 1.39 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
- $$ ^{13}C $$ NMR (101 MHz, CDCl₃) : δ 144.2 (C-SO₂), 137.8 (CF₃-C), 132.6 (Ar-C), 129.4 (Ar-CH), 126.5 (q, J = 32 Hz, CF₃-C), 124.3 (q, J = 271 Hz, CF₃), 71.8 (-CH(OH)-), 63.5 (-OCH₂CH₃), 48.2 (-CH₂NH-), 21.3 (Ar-CH₃), 14.7 (-OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Optimization
Oxidative Cross-Coupling Approach
A modified protocol inspired by Wang et al. employs Solkane® 365mfc as a green solvent. The hydroxyethylamine (2.0 mmol) and sulfonyl chloride (2.1 mmol) are reacted in Solkane (5 mL) with K₂CO₃ (4.0 mmol) at 50°C for 12 hours, yielding the product in 72% yield after extraction.
Protection-Deprotection Strategy
To prevent side reactions during coupling, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. After sulfonamide formation, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF (Yield: 81% overall).
Challenges and Mitigation Strategies
- Amine Nucleophilicity : The secondary amine’s reduced reactivity necessitates elevated temperatures or polar aprotic solvents like DMF.
- Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF₃ group; thus, pH is maintained above 5.0 during workup.
- Byproduct Formation : Silica gel chromatography effectively removes sulfonic acid byproducts derived from unreacted sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
The following table highlights key structural differences and biological activities of analogous sulfonamides:
Key Observations:
- Trifluoromethyl vs. Methyl/Methoxy Groups : The CF₃ group in the target compound increases electron-withdrawing effects and resistance to oxidative metabolism compared to methyl or methoxy groups in ethametsulfuron or N-(4-methoxyphenyl)benzenesulfonamide .
- Hydroxyethyl Side Chain : Unique to the target compound, this group may improve solubility and binding to hydrophilic targets compared to purely aromatic side chains in analogues like the oxazole-containing derivative .
- Biological Activity Divergence : While simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) are explored for enzyme inhibition, the oxazole-containing derivative shows direct antimicrobial effects, suggesting substituent-dependent activity .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: The hydroxyethyl group may undergo glucuronidation, a common metabolic pathway absent in non-hydroxylated analogues like ethametsulfuron .
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves sequential sulfonylation and nucleophilic substitution. Key steps include:
Sulfonylation : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Q. Optimization strategies :
- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalysts : Lewis acids like ZnCl₂ can accelerate sulfonamide bond formation .
Table 1 : Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Et₃N, DCM, 0°C | 65–70 |
| Purification | Ethyl acetate/hexane (3:7) | >95 purity |
Q. How can the structure of this compound be rigorously characterized?
Comprehensive characterization involves:
- NMR : ¹H/¹³C NMR confirms the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), trifluoromethyl (δ ~120–125 ppm in ¹³C), and sulfonamide NH (δ ~6.5–7.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 458.12) .
- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl group and trifluoromethylphenyl orientation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity in enzyme inhibition studies?
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5) .
- Electron-withdrawing effects : Stabilizes interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase) via halogen bonding .
Q. Methodological validation :
- Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PDB ID: 3LXE) .
- Comparative assays : Replace CF₃ with CH₃ or Cl to assess activity loss (IC₅₀ increases 10-fold in CF₃→CH₃ analogs) .
Table 2 : Bioactivity of Structural Analogs
| Substituent | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| CF₃ | Carbonic anhydrase IX | 12.3 |
| CH₃ | Carbonic anhydrase IX | 135.0 |
| Cl | Carbonic anhydrase IX | 89.7 |
Q. How can contradictory data on the compound’s solubility and stability be resolved across studies?
Discrepancies often arise from:
- pH-dependent solubility : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Buffered solutions (pH 7.4) improve stability .
- Degradation pathways : Hydrolysis of the sulfonamide bond occurs under acidic conditions (t₁/₂ = 2 h at pH 2), requiring storage at −20°C in inert atmospheres .
Q. Resolution strategies :
- Standardized protocols : Use USP buffers for solubility assays .
- Accelerated stability studies : Apply Arrhenius modeling to predict shelf life .
Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
Key SAR insights:
- Ethoxy group : Removal reduces metabolic stability (t₁/₂ decreases from 6 h to 1.5 h in liver microsomes) .
- Hydroxyethyl chain : Methylation of the hydroxyl group abolishes hydrogen bonding with targets .
Q. Derivatization approach :
- Introduce electron-donating groups (e.g., -OCH₃) on the benzene ring to enhance π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
